5-Isopropyl-N,N-dimethylpyridazin-3-amine
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Overview
Description
5-Isopropyl-N,N-dimethylpyridazin-3-amine is a heterocyclic amine compound that features a pyridazine ring substituted with an isopropyl group and two methyl groups on the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-N,N-dimethylpyridazin-3-amine typically involves the reaction of pyridazine derivatives with isopropyl and dimethylamine groups. One common method is the nucleophilic substitution reaction where a pyridazine derivative is reacted with isopropylamine and dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often use automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-N,N-dimethylpyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl or dimethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
5-Isopropyl-N,N-dimethylpyridazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Isopropyl-N,N-dimethylpyridazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethylpyridazin-3-amine: This compound is structurally similar but lacks the isopropyl group.
N,N-Dimethylisopropylamine: This compound has a similar amine structure but does not contain the pyridazine ring.
Uniqueness
5-Isopropyl-N,N-dimethylpyridazin-3-amine is unique due to the combination of its pyridazine ring and the specific substitution pattern with isopropyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H15N3 |
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Molecular Weight |
165.24 g/mol |
IUPAC Name |
N,N-dimethyl-5-propan-2-ylpyridazin-3-amine |
InChI |
InChI=1S/C9H15N3/c1-7(2)8-5-9(12(3)4)11-10-6-8/h5-7H,1-4H3 |
InChI Key |
AJJGLIYRBSQLSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN=C1)N(C)C |
Origin of Product |
United States |
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